3,4,5-Trimethoxytoluene
Overview
Description
3,4,5-Trimethoxytoluene: is an organic compound with the molecular formula C10H14O3 . It is a derivative of toluene, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). This compound is known for its clear yellow liquid appearance and is used in various chemical reactions and applications .
Mechanism of Action
Target of Action
3,4,5-Trimethoxytoluene (TMT) is a chemical compound that has been identified as a reagent for oxadiazolylindazole sodium channel modulators . These modulators are known to be neuroprotective towards hippocampal neurons .
Mode of Action
It is known to interact with sodium channels in neurons, potentially altering the electrical activity within these cells . This interaction could lead to changes in neuronal signaling, which may contribute to its neuroprotective effects .
Biochemical Pathways
Its role as a reagent for sodium channel modulators suggests that it may influence neuronal signaling pathways
Pharmacokinetics
Its physical properties such as boiling point (117-118 °c/5 mmhg), melting point (24-26 °c), and density (1082 g/mL at 25 °C) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It has been suggested that tmt may have neuroprotective effects, potentially through its interaction with sodium channels in hippocampal neurons
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMT. For instance, TMT is classified as a combustible liquid, indicating that it should be stored away from fire sources . Additionally, it should be handled in well-ventilated areas to avoid inhalation of its vapors . These factors can influence the stability and efficacy of TMT in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxytoluene can be synthesized starting from p-cresol . The process involves bromination followed by methylation to produce 3,5-dibromo-4-methoxytoluene . The final step involves methoxylation using sodium methoxide in methanol under pressure and continuous distillation of the solvent .
Industrial Production Methods: An industrial method for preparing this compound involves using 3,4,5-trimethoxybenzaldehyde as a raw material. The compound is produced through hydrogenation using a modified Raney nickel catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-Trimethoxytoluene can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods, typically involving catalysts like palladium on carbon.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated derivatives like .
Scientific Research Applications
Chemistry: 3,4,5-Trimethoxytoluene is used as a substructure model compound in various chemical reactions, including the reaction with trimethoprim and free available chlorine .
Biology and Medicine: The compound has been studied for its potential cytotoxic effects against human cancer cell lines. It is also used in the synthesis of pharmacologically active compounds like Coenzyme Q1, which plays a role in the electron transport chain in mitochondria .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other chemical compounds, including dyes, fragrances, and pharmaceuticals .
Comparison with Similar Compounds
- 1,2,3-Trimethoxybenzene
- 1,3,5-Trimethoxybenzene
- 3,5-Dimethoxytoluene
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness: 3,4,5-Trimethoxytoluene is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and applications. Compared to other trimethoxy derivatives, it has distinct chemical and biological properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2,3-trimethoxy-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-5-8(11-2)10(13-4)9(6-7)12-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIZTNZGSBSSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214683 | |
Record name | 3,4,5-Trimethoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-69-2 | |
Record name | 3,4,5-Trimethoxytoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6443-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-Trimethoxytoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZV7MLT5SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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